Fmoc-Lys(6'-FAM)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

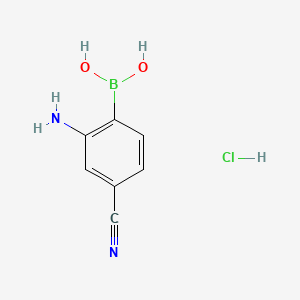

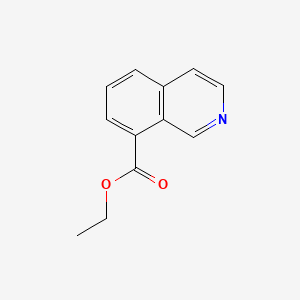

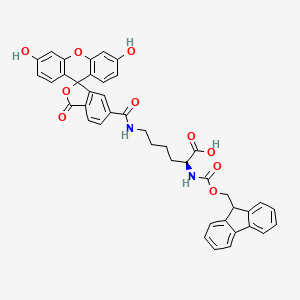

Fmoc-Lys(6’-FAM)-OH is a building block for in-sequence Lys labeling by FAM . FAM is one of the most common donor dyes for preparing FRET peptides, often paired with TAMRA or TQ2 .

Molecular Structure Analysis

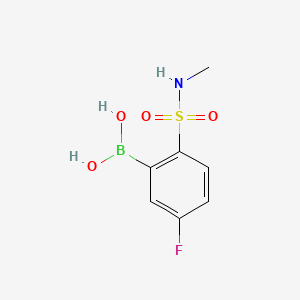

The molecular formula of Fmoc-Lys(6’-FAM)-OH is C42H34N2O10 . The molecular weight is 726.73 .Physical And Chemical Properties Analysis

Fmoc-Lys(6’-FAM)-OH has a molecular weight of 726.73 . It has an extinction coefficient (cm -1 M -1) of 83000 . The excitation is at 493 nm and the emission is at 517 nm . It is typically stored in DMF as a solvent .科学的研究の応用

Supramolecular Gels : Fmoc-Lys(6'-FAM)-OH is used in the formation of supramolecular hydrogels, which are biocompatible and biodegradable. These gels have potential applications in the biomedical field, including as antimicrobial agents (Croitoriu et al., 2021).

Peptide Synthesis : This compound plays a role in peptide synthesis, particularly in the Merrifield peptide synthesis. It is used as an N-α-protecting group, and its deprotection can be monitored by spectroscopic techniques (Larsen et al., 1993).

Fluorescein-Labelled Peptides : Fmoc-Lys(6'-FAM)-OH is instrumental in the microwave-assisted synthesis of fluorescein-labelled peptides, providing a platform for creating various fluorescently labelled glycopeptides for biological evaluation (Kowalczyk et al., 2009).

Peptide Ligation : This compound is used in peptide ligation processes, especially in the context of azido-protected peptides via the thioester method. The azido group in the compound can be reduced after peptide condensation (Katayama et al., 2008).

Radiolabeling of Peptides : Fmoc-Lys(6'-FAM)-OH is a precursor in the synthesis of 99mTc-labeled peptides, playing a role in enhancing the versatility of peptide labeling for medical imaging (Surfraz et al., 2007).

PEGtide Dendrons : It is used in the synthesis of PEGtide dendrons, which are evaluated for macrophage targeting in drug delivery and imaging applications (Gao et al., 2013).

Insulin Analogs Synthesis : This compound is utilized in the preparation of novel semisynthetic insulin analogs, demonstrating its applicability in diabetes research (Žáková et al., 2007).

Ultrasound-Induced Gelation : It is involved in the formation of organogels under ultrasound conditions, suggesting potential uses in novel drug delivery systems (Geng et al., 2017).

Safety And Hazards

特性

IUPAC Name |

(2S)-6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34N2O10/c45-24-13-16-32-36(20-24)53-37-21-25(46)14-17-33(37)42(32)34-19-23(12-15-30(34)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZDKSWPKCTHE-DHUJRADRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(6'-FAM)-OH | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)